(S)-(-)-Citronellal is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
(-)-Citronellal
CAS No.: 5949-05-3
Cat. No.: VC21094908
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5949-05-3 |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | (3S)-3,7-dimethyloct-6-enal |
Standard InChI | InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 |
Standard InChI Key | NEHNMFOYXAPHSD-JTQLQIEISA-N |
Isomeric SMILES | C[C@@H](CCC=C(C)C)CC=O |
SMILES | CC(CCC=C(C)C)CC=O |
Canonical SMILES | CC(CCC=C(C)C)CC=O |
Introduction
Chemical Identity and Physical Properties
(-)-Citronellal, also known as (S)-(-)-Citronellal or (3S)-3,7-dimethyl-6-octenal, is a monoterpene aldehyde with distinct stereochemistry. It represents the levorotatory enantiomer of citronellal, characterized by its ability to rotate plane-polarized light to the left.
Chemical Structure and Properties
The compound features a chiral carbon at position 3, resulting in its S-configuration that distinguishes it from the R-enantiomer. Its molecular formula is C10H18O with a molecular weight of 154.25 g/mol . The structure contains an aldehyde group (-CHO) at one end and a branched carbon chain with a double bond between carbons 6 and 7.
Table 1: Physical and Chemical Properties of (-)-Citronellal
Property | Value |
---|---|
IUPAC Name | (3S)-3,7-dimethyloct-6-enal |
Alternative Names | Rhodinal, (S)-(-)-Citronellal |
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
CAS Registry Number | 5949-05-3 |
InChI Key | NEHNMFOYXAPHSD-JTQLQIEISA-N |
Physical State | Clear liquid |
Odor | Strong lemon-like citrus |
Boiling Point | 208°C (481 K) |
Density | 0.86 g/mL |
Solubility in Water | Insoluble |
The compound possesses a strong, distinctive lemon-like odor that contributes significantly to its value in the fragrance industry . It is insoluble in water but readily soluble in common organic solvents .
Natural Sources and Occurrence
(-)-Citronellal occurs naturally in the essential oils of various plants, with significant concentrations found in specific species.
Plant Sources
The (S)-(-)-enantiomer is particularly abundant in kaffir lime leaves (Citrus hystrix), where it constitutes up to 80% of the leaf oil and is responsible for its characteristic aroma . It is also a prominent component in the essential oils of plants belonging to the Cymbopogon genus and Corymbia citriodora (formerly Eucalyptus citriodora) .
Table 2: Natural Sources and Percentage Composition of (-)-Citronellal
Plant Source | Scientific Name | Percentage of (-)-Citronellal |
---|---|---|
Kaffir Lime Leaves | Citrus hystrix | Up to 80% |
Lemon Eucalyptus | Corymbia citriodora | Up to 80% |
Citronella | Cymbopogon nardus | Up to 45% |
Lemongrass | Cymbopogon species | Variable percentages |
Extraction Methods
Traditional extraction of (-)-citronellal from plant material involves steam distillation of the respective essential oils. The addition of bisulfite salts during processing can improve the purity of the extraction . Modern techniques may also employ supercritical fluid extraction or other advanced methods to enhance yield and purity.
Biological Activities
(-)-Citronellal exhibits an impressive range of biological activities that have been documented through extensive research. These properties make it a compound of significant interest for various therapeutic and agricultural applications.
Antibacterial Activity
Studies have demonstrated that (-)-citronellal possesses potent antibacterial properties, particularly against Staphylococcus and Escherichia bacteria . The compound appears to disrupt bacterial cell membranes, leading to loss of cellular contents and eventual cell death.
Antifungal Activity
The antifungal properties of (-)-citronellal are especially pronounced against fungi of the Candida genus . Research investigating the mechanism of action against Candida albicans from voriconazole-resistant onychomycoses has revealed that the (S)-enantiomer exhibits significantly higher activity than the (R)-enantiomer, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 256 µg/mL, respectively .
Molecular studies suggest that (-)-citronellal affects the integrity of the fungal cell wall and cell membrane, possibly by interacting with key enzymes such as 1,3-β-glucan synthase and lanosterol 14α-demethylase . These findings were supported by experiments showing increased MICs in the presence of osmotic protectants (sorbitol) and exogenous ergosterol.
Insect Repellent Properties
One of the most well-documented properties of (-)-citronellal is its effectiveness as an insect repellent, particularly against mosquitoes . Research has determined that citronellal achieves a 50% repellent rate against Anopheles gambiae s.s. (a primary vector of malaria) at a concentration of 4.02 nmol .
Molecular studies have elucidated the mechanism behind this repellent activity. The compound is captured by the odorant-binding protein AgamOBP4 and subsequently transmitted to the odorant receptor AgamORC7 in the mosquito's sensory system . This interaction disrupts the mosquito's normal host-seeking behavior.
Other Biological Activities
Beyond its antimicrobial and insect repellent properties, (-)-citronellal has been reported to exhibit numerous other biological activities:
Table 3: Comprehensive Biological Activities of (-)-Citronellal
Activity | Target Systems/Organisms | Key Findings |
---|---|---|
Antiparasitic | Various parasites | Demonstrated activity against several parasitic organisms |
Anesthetic | Nervous system | Produces local anesthetic effects in various models |
Antiviral | Various viruses | Shows inhibitory effects against certain viral pathogens |
Antioxidant | Free radicals | Scavenges free radicals and reduces oxidative stress |
Antinociceptive | Pain pathways | Reduces pain perception in experimental models |
Cardioprotective | Cardiovascular system | Protects cardiac tissue from various types of damage |
Antihypertensive | Vascular system | Helps reduce blood pressure in hypertensive models |
Anti-inflammatory | Inflammatory pathways | Inhibits inflammatory mediators and processes |
Antidiabetic | Glucose metabolism | Shows potential in managing glucose levels |
Anticancer | Cancer cells | Exhibits antiproliferative effects on certain cancer cell lines |
These diverse biological activities highlight the potential therapeutic value of (-)-citronellal in various medical applications .
Applications and Uses
The unique properties of (-)-citronellal have led to its utilization across multiple industries, from fragrance and cosmetics to pharmaceuticals and agriculture.
Fragrance and Cosmetic Applications
In the fragrance industry, (-)-citronellal is extensively employed for its pleasant citrus scent. It is particularly valued in:
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Lemon and lemongrass fragrance reproductions
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Creating fresh citral effects in citrus notes
Beyond perfumes, the compound is incorporated into various cosmetic products, soaps, and household cleaners to impart a fresh, clean scent.
Pharmaceutical and Therapeutic Applications
The pharmaceutical industry utilizes (-)-citronellal in several ways:
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As an intermediate in the synthesis of (-)-menthol, a widely used cooling agent and analgesic
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As a precursor in the synthesis of bioactive compounds including (+)-hexahydrocannabinol, (S)-isopulegol, and machaeriols A and B
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In formulations exploiting its antimicrobial, antifungal, and insect repellent properties
Agricultural and Pest Control Applications
(-)-Citronellal's insect repellent properties have led to its registration with the U.S. Environmental Protection Agency (EPA) as an approved insect repellent ingredient . It is incorporated into various commercial repellent products due to its high efficacy, low toxicity, and consumer acceptance.
Table 4: Major Applications of (-)-Citronellal
Industry | Application | Details |
---|---|---|
Fragrance & Cosmetics | Perfumery | Used in citrus and floral compositions |
Fragrance & Cosmetics | Personal care products | Incorporated into soaps, lotions, and cleaners |
Pharmaceutical | Chemical synthesis | Used as an intermediate for menthol production |
Pharmaceutical | Therapeutic agents | Developed into antimicrobial and antifungal preparations |
Agricultural | Insect repellents | Formulated into mosquito and insect repellent products |
Chemical | Synthetic precursor | Used to create various aromatic compounds |
Synthesis and Production
(-)-Citronellal can be obtained through extraction from natural sources or synthesized through various chemical routes.
Extraction from Natural Sources
Commercial production often involves extraction from plant materials rich in (-)-citronellal, such as Cymbopogon species or Corymbia citriodora. The traditional method employs steam distillation followed by purification steps.
Chemical Synthesis Routes
Several synthetic pathways exist for producing (-)-citronellal:
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Rearrangement of geraniol and nerol in the presence of a catalyst containing oxides of copper, chromium, and barium
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Dehydrogenation of citronellol under reduced pressure, using a bichromated copper steel catalyst
(-)-Citronellal as a Synthetic Precursor
(-)-Citronellal serves as an important starting material for the synthesis of numerous other compounds:
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Hydrogenation yields citronellol, dihydrocitronellal, or dihydrocitronellol, depending on the catalyst used
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Acid hydrolysis produces hydroxycitronellal
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Acid-catalyzed cyclization gives pulegol, a precursor for L-menthol synthesis
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Reaction with methyl anthranilate or indole forms Schiff bases used in the fragrance industry
Research Findings and Future Perspectives
Recent research has provided new insights into the properties and potential applications of (-)-citronellal, opening avenues for future investigation.
Recent Research Developments
Molecular docking studies have revealed potential binding interactions between (-)-citronellal and key fungal enzymes like 1,3-β-glucan synthase and lanosterol 14α-demethylase, explaining its antifungal mechanism . Similarly, research has elucidated the molecular basis of its mosquito repellent activity through interaction with specific odorant-binding proteins and receptors .
Challenges and Limitations
Despite its valuable properties, (-)-citronellal faces challenges in practical applications due to:
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Poor stability in the presence of air and at high temperatures
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Potential for skin sensitization in some individuals
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Restrictions by the International Fragrance Association (IFRA) due to dermal sensitization and systemic toxicity concerns
Future Research Directions
Future research may focus on:
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Developing stable formulations to overcome degradation issues
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Exploring synergistic combinations with other natural compounds
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Investigating structure-activity relationships to design more potent derivatives
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Conducting clinical studies to validate therapeutic applications
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Establishing more sustainable and efficient production methods
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